![molecular formula C20H17FN6O2 B3007350 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034375-71-6](/img/structure/B3007350.png)

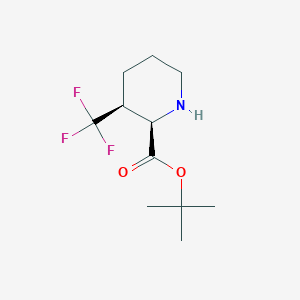

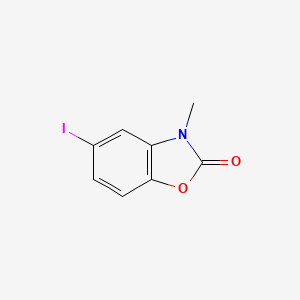

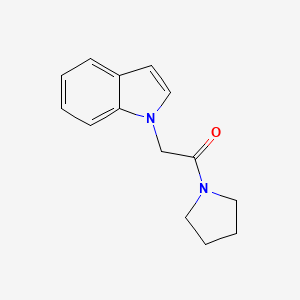

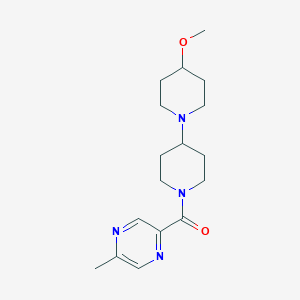

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

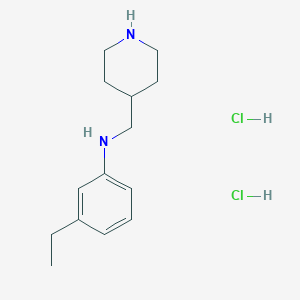

The compound “3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methyl group, a pyrazole group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a fluorophenyl group could increase the compound’s overall polarity, potentially affecting its solubility in different solvents .科学的研究の応用

Corrosion Inhibition

The anti-corrosion characteristics of this synthesized pyridazinone analog, specifically 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP), have been investigated. BOPP demonstrates inhibition of carbon steel (CR/S) corrosion in a 1-M HCl medium. Key findings include:

- Theoretical Insights : Density functional theory (DFT) and molecular dynamics simulation (MDs) reveal the most reactive sites of the pyridazinone molecule and its adsorption process .

Synthesis Precursor

The compound ethyl (4-fluorobenzoyl)acetate serves as a precursor in condensation reactions with diamines via C-C bond cleavage. This synthesis pathway leads to the creation of benzimidazoles and perimidines, which may find applications as antimalarial treatments .

Derivatives for Biological Evaluation

Derivatives of 1,2,4-triazole , specifically Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , have been designed and synthesized. These compounds hold promise for biological evaluation and potential applications .

New Pyridazinone Derivative

A novel pyridazin-3(2H)-one derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) , has been synthesized and characterized. Experimental techniques (FT-IR, UV-Vis, NMR) and theoretical methods (DFT) were employed to study its properties .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1,2,3-triazine derivatives, have been studied for their potential as inhibitors of protoporphyrinogen oxidase (ppo), an enzyme involved in the biosynthesis of tetrapyrroles .

Mode of Action

Based on the structure of the compound and its similarity to other 1,2,3-triazine derivatives, it can be hypothesized that it may interact with its target enzyme (such as ppo) through non-covalent interactions, leading to inhibition of the enzyme’s activity .

Biochemical Pathways

If we consider ppo as a potential target, the inhibition of this enzyme would disrupt the biosynthesis of tetrapyrroles, which are key components of several vital biomolecules, including heme and chlorophyll .

Result of Action

If it acts as a ppo inhibitor, it could potentially lead to the accumulation of protoporphyrinogen, the substrate of ppo, and a decrease in the levels of the products of the ppo-catalyzed reaction .

特性

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2/c1-26-18(12-17(24-26)13-6-8-14(21)9-7-13)19(28)22-10-11-27-20(29)15-4-2-3-5-16(15)23-25-27/h2-9,12H,10-11H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVAZLWJXVVPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)

![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)

![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)

![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)